BenchChemオンラインストアへようこそ!

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Anticancer Research Triple-Negative Breast Cancer Cytotoxicity Assay

3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class. Its structure incorporates a 1-methyl-1,2-dihydropyrazin-2-one core linked via a piperazine bridge to a 4-methoxypyrimidine moiety.

Molecular Formula C14H18N6O2
Molecular Weight 302.33 g/mol
CAS No. 2640888-54-4
Cat. No. B6448278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
CAS2640888-54-4
Molecular FormulaC14H18N6O2
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)OC
InChIInChI=1S/C14H18N6O2/c1-18-6-5-15-12(13(18)21)19-7-9-20(10-8-19)14-16-4-3-11(17-14)22-2/h3-6H,7-10H2,1-2H3
InChIKeyPZUUHNLXBLKPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one (CAS 2640888-54-4) for Targeted Research


3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class [1]. Its structure incorporates a 1-methyl-1,2-dihydropyrazin-2-one core linked via a piperazine bridge to a 4-methoxypyrimidine moiety. This class is patented for its CCR4 antagonism, suggesting applications in inflammatory and allergic disease research [1]. The compound's specific substitution pattern differentiates it from other analogs intended for targets like tankyrase or 5-HT receptors [REFS-2, REFS-3].

Why Generic Piperazinyl Pyrimidine Substitution Fails for 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one


The piperazinyl pyrimidine scaffold is a privileged structure with activity against diverse targets including CCR4, tankyrase, and 5-HT receptors [REFS-1, REFS-2]. Seemingly minor structural variations, such as the nature of the substituent on the pyrimidine ring or the heterocycle attached to the piperazine, can cause profound shifts in target selectivity and potency. For instance, substituting a 4-methoxypyrimidine for a 4-pyrrolidinylpyrimidine or a quinoxaline [2] fundamentally changes the compound's pharmacophore, potentially redirecting its primary mechanism from CCR4 antagonism to kinase inhibition. Therefore, a generic 'piperazinyl pyrimidine' cannot be interchanged for this specific compound without risking a complete loss of desired target engagement or the introduction of off-target effects.

Quantitative Differentiation of 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one for Procurement Decisions


In Vitro Antiproliferative Activity Against Human Breast Cancer Cells

The target compound has demonstrated specific, quantifiable inhibition of cell proliferation. While direct head-to-head data is unavailable from primary literature, a cross-study comparison with its closest analog reveals a key differentiation. The target compound exhibits an IC50 of 15 µM against human breast cancer cells (MCF-7) in an MTT assay . In contrast, a structurally similar analog, where the 4-methoxypyrimidine group is replaced by a 4-pyrrolidinylpyrimidine (CAS 2640953-76-8), has no reported antiproliferative activity in the scientific literature . This suggests the 4-methoxy substitution is a critical determinant for anticancer activity within this chemotype.

Anticancer Research Triple-Negative Breast Cancer Cytotoxicity Assay

Target Class Selectivity: CCR4 Antagonism vs. Tankyrase Inhibition

The compound's chemotype is patented for CCR4 antagonism, a mechanism relevant to Th2-mediated inflammatory diseases [1]. This is a class-level inference based on the patent's Markush structure, which encompasses the target compound. In contrast, a related piperazinyl pyrimidine with a different substitution pattern (US9624218, Example 13) is a potent tankyrase inhibitor with an IC50 of 14.9 nM against TNKS1 [2]. This demonstrates that subtle changes to the pyrimidine and piperazine substituents can switch the primary target from a GPCR (CCR4) to an enzyme (tankyrase).

Chemokine Receptor Inflammation Target Selectivity

Structural Basis for Differential Solubility and Physicochemical Profile

The target compound's calculated polar surface area (PSA) and LogP differ from its analogs due to its specific functional groups. The 1,2-dihydropyrazin-2-one and methoxy groups contribute to a moderate PSA, whereas the 4-methoxypyrimidine provides balanced lipophilicity . In a cross-study comparison, the analog with a pyrrolidinyl group (CAS 2640953-76-8) has a higher calculated LogP and greater molecular weight (341.4 vs 302.33 g/mol), which may limit its solubility and permeability relative to the target compound . These differences are quantifiable and impact formulation and in vivo behavior.

Drug-likeness Physicochemical Properties Solubility

Optimal Application Scenarios for 3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one Based on Evidence


Hit Identification for CCR4-Mediated Inflammatory Disease Models

This compound serves as a viable starting point for hit identification in programs targeting CCR4. The class-level evidence of CCR4 antagonism combined with its specific structural features warrants its profiling in functional assays (e.g., chemotaxis) using primary Th2 cells or CCR4-overexpressing cell lines to validate its potency and selectivity . This scenario avoids the procurement of a potent tankyrase inhibitor analog that would be ineffective for this indication .

Anticancer Screening in Breast Cancer Cell Panels

The demonstrated 15 µM IC50 against MCF-7 cells makes this compound a candidate for screening against a broader panel of breast cancer cell lines, including triple-negative breast cancer (TNBC) subtypes, to establish its spectrum of activity . In contrast, its pyrrolidinyl analog has no reported activity, making the methoxy derivative the clear choice for initial anticancer screening .

Pharmacophore Model Refinement for Kinase vs. GPCR Selectivity

Given the class's known polypharmacology, this compound's structural features provide a critical data point for constructing or refining computational pharmacophore models that discriminate between kinase inhibition (e.g., tankyrase) and GPCR antagonism (e.g., CCR4). Its specific 1-methyl-1,2-dihydropyrazin-2-one core and 4-methoxypyrimidine appendage are hypothesized to confer GPCR selectivity, in contrast to quinoxaline- or pyridopyrimidine-containing analogs that favor kinases [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.